molecular formula C6H12O2S B8693826 Ethyl 3-mercapto-2-methylpropanoate

Ethyl 3-mercapto-2-methylpropanoate

Cat. No.: B8693826
M. Wt: 148.23 g/mol
InChI Key: LYHVMRGYESPMHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-mercapto-2-methylpropanoate is a useful research compound. Its molecular formula is C6H12O2S and its molecular weight is 148.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Flavor Applications

  • Flavor Enhancement : Ethyl 3-mercapto-2-methylpropanoate is used to enhance the flavor of various tropical fruits such as pineapple and grapefruit. Studies indicate that it can significantly improve the sensory qualities of food products at concentrations as low as 0.0050.005 ppm .
  • Food Industry Usage : The compound is incorporated into chewing gums, candies, and other confectioneries to provide a fruity taste. Typical concentrations range from 0.0010.001 ppm to 1%1\% by weight in flavor compositions .
Application AreaTypical ConcentrationFlavor Profile
Chewing Gum0.005 ppmTropical Fruits
Candies0.01%Guava
Beverages0.1 ppmPineapple

Fragrance Applications

  • Perfume Composition : In the fragrance industry, this compound is valued for its ability to impart complex tropical notes to perfumes. It is often used in very small amounts due to its potent aroma .
  • Formulation Characteristics : The compound can be used in various forms such as emulsions or microemulsions, allowing for versatility in product formulation .
Fragrance TypeTypical Use LevelNotes
Fine Fragrances0.027%Tropical notes
Body Products0.054%Creaminess and complexity

Safety Assessments

A safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) indicates that this compound poses no significant risk at current usage levels. The compound has been evaluated for various toxicity endpoints including genotoxicity and skin sensitization, with findings suggesting that exposure levels are below established thresholds for safety .

Key Safety Findings

  • Genotoxicity : Exposure levels are below the Threshold of Toxicological Concern (TTC).
  • Skin Sensitization : Current exposure levels are considered safe, with no significant concerns reported.
  • Environmental Impact : The compound is not classified as Persistent, Bioaccumulative, and Toxic (PBT) according to environmental standards .

Case Study 1: Flavor Enhancement in Beverages

In a study evaluating the impact of this compound on beverage flavors, researchers found that adding the compound at 0.0050.005 ppm significantly enhanced the perception of tropical fruit flavors among test subjects.

Case Study 2: Perfume Formulation

A perfume manufacturer incorporated this compound into a new fragrance line aimed at evoking summer vibes. Consumer testing indicated a positive response to the guava note introduced by the compound, leading to increased sales in seasonal markets.

Properties

Molecular Formula

C6H12O2S

Molecular Weight

148.23 g/mol

IUPAC Name

ethyl 2-methyl-3-sulfanylpropanoate

InChI

InChI=1S/C6H12O2S/c1-3-8-6(7)5(2)4-9/h5,9H,3-4H2,1-2H3

InChI Key

LYHVMRGYESPMHE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)CS

Origin of Product

United States

Synthesis routes and methods I

Procedure details

At -20° C., 3N NaOH (150 mL, 450 mmol) was added dropwise to a solution of ethyl 3-(acetyl-thio)-2-methylpropanoate (66.47 g, 349 mmol, Step 1) in 700 mL of MeOH and the mixture was stirred at that temperature for 30 min. 25% Aq NH4OAc was then added and the title thiol was extracted with EtOAc, dried over MgSO4, concentrated and distilled to yield 42.52 g (82%) of the title compound as an oil; bp: 96-98° C./15 mmHg. 1H NMR (CDC13): δ1.21-1.36 (6H, m), 1.50 (1H, t, SH), 2.66 (2H, m), 2.81 (1H, m), 4.19 (2H, q).
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
66.47 g
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One
[Compound]
Name
NH4OAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
82%

Synthesis routes and methods II

Procedure details

At -10° C., AlCl3 (2.437 g, 18.3 mmol) was added to a solution of the styrene of Step 7 (1.013 g, 2.28 mmol) and 3-mercapto-2-methylpropanoic acid (356 mg, 2.96 mmol, obtained from the hydrolysis of ethyl 3-mercapto-2-methylpropanoate (Example 1, Method B, Step 6) as in Example 7, Step 4, or alternatively from the NaOH hydrolysis of ethyl 3-(acetylthio)-2-methylpropanoate) in 25 mL of CH2Cl2 and the mixture was stirred at 0° C. in the dark for 2 h. Cold aq NH4OAc, EtOAc and THF were then added and the mixture was stirred until complete dissolution of the oil. The product was extracted with EtOAc:THF 1:1, dried over Na2SO4 and concentrated. The sodium salt of the acid was formed in EtOH with 500 μl of 10N NaOH. It was purified on an Amberlite ion exchange resin XAD-8: elution with water separate the sodium 3-mercapto-2-methyl-propanoate and elution with methanol afforded the title acid as an impure sodium salt. The compound was dissolved in saturated aq NH4Cl, extracted with EtOAc:THF 1:1, dried over Na2SO4 and purified by flash chromatography on silica using acetone:toluene:acetic acid 5:95:1 to yield 766 mg (60%) of the title acid.
Name
Quantity
2.437 g
Type
reactant
Reaction Step One
Name
styrene
Quantity
1.013 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.